molecular formula C8H9BrO B12506158 2-Bromo-3,6-dimethylphenol

2-Bromo-3,6-dimethylphenol

Cat. No.: B12506158
M. Wt: 201.06 g/mol
InChI Key: MSQGUOOFKKVPOC-UHFFFAOYSA-N
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Description

2-Bromo-3,6-dimethylphenol is an organic compound with the molecular formula C8H9BrO. It consists of a bromine atom, two methyl groups, and a hydroxyl group attached to a benzene ring. This compound is a type of bromophenol, which is a derivative of phenol where one or more hydrogen atoms are replaced by bromine atoms. Bromophenols are known for their diverse applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-3,6-dimethylphenol can be synthesized through the bromination of 3,6-dimethylphenol. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as recrystallization or distillation to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3,6-dimethylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-3,6-dimethylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3,6-dimethylphenol involves its interaction with cellular components, leading to disruption of microbial cell membranes and inhibition of enzymatic activities. The bromine atom and hydroxyl group play crucial roles in its antimicrobial activity by interfering with the integrity of microbial cell walls and membranes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromophenol
  • 3-Bromophenol
  • 4-Bromophenol
  • 2,4-Dibromophenol
  • 2,6-Dibromophenol

Uniqueness

2-Bromo-3,6-dimethylphenol is unique due to the presence of two methyl groups at the 3 and 6 positions on the benzene ring, which can influence its chemical reactivity and biological activity. The specific arrangement of substituents can affect its solubility, stability, and interaction with other molecules, making it distinct from other bromophenols .

Properties

Molecular Formula

C8H9BrO

Molecular Weight

201.06 g/mol

IUPAC Name

2-bromo-3,6-dimethylphenol

InChI

InChI=1S/C8H9BrO/c1-5-3-4-6(2)8(10)7(5)9/h3-4,10H,1-2H3

InChI Key

MSQGUOOFKKVPOC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C)Br)O

Origin of Product

United States

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